molecular formula C7H14ClNO B6193503 methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride CAS No. 2680531-90-0

methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride

Cat. No.: B6193503
CAS No.: 2680531-90-0
M. Wt: 163.6
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Description

Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride: is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of an oxabicyclohexane ring, which imparts distinct chemical properties. It is used in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride typically involves the formation of the oxabicyclohexane ring through a [2+2] cycloaddition reaction. This reaction is often facilitated by photochemical methods, which allow for the efficient formation of the bicyclic structure

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the photochemical [2+2] cycloaddition reaction is a key factor in the industrial production process .

Chemical Reactions Analysis

Types of Reactions: Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

  • 1-methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
  • 2-{1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-amine hydrochloride

Comparison: Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride is unique due to its specific substitution pattern and the presence of the methylamine group. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the oxabicyclohexane ring also contributes to its unique binding interactions and applications in scientific research .

Properties

CAS No.

2680531-90-0

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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